XLogP3 Lipophilicity Differential: 3-Chlorophenyl vs. 4-Bromophenyl Substituent
The target compound (3-chlorophenyl substituent) has a computed XLogP3 of 2.1 [1], placing it within optimal oral drug-likeness space. The closest halogen-substituted analog, 5-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole (molecular weight 384.25 g/mol; molecular formula C₁₄H₁₄BrN₃O₃S), bears a 4-bromophenyl group instead of 3-chlorophenyl; bromine has greater molar refractivity and polarizability than chlorine, which would shift its predicted logP higher than 2.1 based on Hansch π principles [2]. This quantifiable lipophilicity difference directly impacts membrane permeability, solubility, and non-specific protein binding in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (PubChem computed, 2021.05.07 release) |
| Comparator Or Baseline | 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole (CAS not available); no experimental logP reported; expected XLogP3 > 2.1 based on bromine's greater lipophilicity contribution |
| Quantified Difference | ≥0.3–0.5 logP unit increase predicted for Br vs. Cl substituent [2] |
| Conditions | Computed property; comparison is based on established Hansch π values for aromatic halogen substitution (Cl π = 0.71; Br π = 0.86 [2]) |
Why This Matters
Lower lipophilicity (XLogP3 = 2.1) indicates improved developability profile and reduced risk of phospholipidosis and off-target binding compared to more lipophilic brominated analogs—critical for screening laboratories prioritizing lead-like properties.
- [1] PubChem. (2026). Computed Properties: XLogP3 for CID 56764513. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. pp. 22–25. View Source
